molecular formula C10H20O3 B12008458 2-Butoxyethyl butyrate CAS No. 20442-06-2

2-Butoxyethyl butyrate

Cat. No.: B12008458
CAS No.: 20442-06-2
M. Wt: 188.26 g/mol
InChI Key: JWIUNFHJMLAEPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butoxyethyl butyrate: (CAS#: 20442-06-2) is an organic compound with the chemical formula C10H20O3butyric acid 2-butoxyethyl ester . Here are some key points about this compound:

    IUPAC Name: Butanoic acid 2-butoxyethyl ester

    Molecular Weight: 188.26 g/mol

    Melting Point: 25-27 °C (in ligroine solvent)

    Boiling Point: 245.4±13.0 °C (predicted)

    Density: 0.925±0.06 g/cm³ (predicted)

Preparation Methods

Synthetic Routes: The synthesis of 2-Butoxyethyl butyrate involves the esterification of butyric acid with 2-butoxyethanol. The reaction can be catalyzed by an acid (such as sulfuric acid) or an acid chloride (such as thionyl chloride). The general reaction is as follows:

Butyric acid+2-Butoxyethanol2-Butoxyethyl butyrate+Water\text{Butyric acid} + \text{2-Butoxyethanol} \rightarrow \text{this compound} + \text{Water} Butyric acid+2-Butoxyethanol→2-Butoxyethyl butyrate+Water

Industrial Production: Industrial production methods typically involve large-scale esterification processes using suitable catalysts and optimized reaction conditions.

Chemical Reactions Analysis

2-Butoxyethyl butyrate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be cleaved by water, yielding butyric acid and 2-butoxyethanol.

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

2-Butoxyethyl butyrate finds applications in:

    Solvents: It is used as a solvent in various chemical processes.

    Flavor and Fragrance Industry: Due to its fruity odor, it is employed in perfumes and flavorings.

    Paints and Coatings: It contributes to the formulation of paints and coatings.

    Pharmaceuticals: It may have applications in drug delivery systems.

Mechanism of Action

The exact mechanism of action for 2-Butoxyethyl butyrate is context-dependent. It may interact with cellular receptors or enzymes, affecting cellular processes. Further research is needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

While 2-Butoxyethyl butyrate is unique in its structure, it shares similarities with other esters. Some similar compounds include ethyl butyrate, propyl butyrate, and isobutyl butyrate.

Remember that safety precautions should be followed when handling any chemical compound.

Properties

CAS No.

20442-06-2

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

2-butoxyethyl butanoate

InChI

InChI=1S/C10H20O3/c1-3-5-7-12-8-9-13-10(11)6-4-2/h3-9H2,1-2H3

InChI Key

JWIUNFHJMLAEPS-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(=O)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.